(E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid is an organic compound that features a furan ring, a vinyl group, and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in acidic media.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the benzoic acid.
Substitution: Halogenated vinyl-furan derivatives.
Scientific Research Applications
(E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the vinyl and nitro groups.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used in the production of bioplastics.
5-Hydroxymethylfurfural: A derivative of furan used in the synthesis of various chemicals and materials.
Properties
Molecular Formula |
C13H9NO5 |
---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H9NO5/c15-13(16)11-4-1-5-12(14(17)18)10(11)7-6-9-3-2-8-19-9/h1-8H,(H,15,16)/b7-6+ |
InChI Key |
QUWFJXXQIWDDKK-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])/C=C/C2=CC=CO2)C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C=CC2=CC=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.